molecular formula C12H16N2O2 B7967080 3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone

3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone

Cat. No.: B7967080
M. Wt: 220.27 g/mol
InChI Key: PSXPQUNJMZAIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,7-diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone features a furan-2-yl group attached to the 3-position of the diazabicyclo core. This substitution imparts distinct electronic and steric properties, influencing its biological activity and physicochemical characteristics .

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(11-2-1-3-16-11)14-7-9-4-10(8-14)6-13-5-9/h1-3,9-10,13H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPQUNJMZAIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Cyclocondensation of Piperidone Derivatives

A representative protocol involves reacting 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines (e.g., benzylamine) in methanol under acidic conditions. The reaction proceeds at 55–60°C for 2 hours, yielding 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) as an intermediate. Key parameters include:

  • Solvent : Branched C3–C4 alcohols (e.g., isobutanol) enhance reaction efficiency by enabling azeotropic water removal.

  • Catalyst : Acetic acid (1–2 equiv.) accelerates imine formation.

  • Yield : 56–64% after purification via column chromatography (aluminum oxide, benzene:dioxane 5:1).

Wolff-Kishner Reduction of Bispidinones

The carbonyl group at position 9 of bispidinone is reduced to a methylene group using Huang-Minlon-modified Wolff-Kishner conditions :

  • Reagents : Hydrazine hydrate (3 equiv.) and KOH (5 equiv.) in triethylene glycol.

  • Conditions : 160–170°C for 5 hours under nitrogen.

  • Yield : 73% for N-benzyl-N’- tboc-bispidine after flash chromatography.

Functionalization at the 3-Position: Introducing the Furan-2-yl Methanone Group

Carboxamide Coupling Strategies

The furan-2-yl methanone moiety is introduced via carboxamide linkage to the bispidine nitrogen. A two-step process is employed:

Step 1: Protection of the Secondary Amine

  • Reagents : tert-Butoxycarbonyl (Boc) anhydride in dichloromethane.

  • Conditions : Room temperature, 12 hours.

  • Outcome : N-tboc-bispidine is isolated in 85% yield.

Step 2: Coupling with Furan-2-carbonyl Chloride

  • Reagents : Furan-2-carbonyl chloride (1.2 equiv.), triethylamine (2 equiv.) in anhydrous THF.

  • Conditions : 0°C to room temperature, 4 hours.

  • Deprotection : HCl in dioxane (4M, 2 hours) removes the Boc group.

  • Yield : 68% after recrystallization (ethanol/water).

Industrial-Scale Optimization

A patented large-scale synthesis (EP1899337B1) emphasizes solvent selection and distillation techniques:

Reaction Stages and Conditions

StageReactantsSolventTemperatureKey StepYield
1Diethyl 1,5-pentanedioate + 2-pyridinecarboxaldehydeIsobutanol5–10°CDropwise aldehyde addition56%
2Intermediate + aminomethylpyridine + formaldehydeIsobutanol55–60°CAzeotropic water removal64%

Critical Process Parameters

  • Solvent Recovery : Isobutanol is distilled and reused, reducing waste.

  • Purification : Cooling to 5–10°C precipitates the product, minimizing chromatographic steps.

Structural and Conformational Analysis

NMR Characterization

13C and 1H NMR spectra confirm the “chair-chair” conformation of the bispidine scaffold:

  • Geminal Coupling : Doublets of doublets for C2,4 and C6,8 protons (J = 10.5–11 Hz).

  • Vicinal Coupling : J = 3.0–6.0 Hz, indicating equatorial proton alignment.

X-ray Crystallography

Crystals of the fumarate salt (30F) reveal:

  • Hydrogen Bonding : Between the carboxamide oxygen and fumarate anions.

  • Dihedral Angle : 112° between the furan and bispidine planes.

Challenges and Mitigation Strategies

Low Yields in Reduction Steps

  • Issue : Conventional Wolff-Kishner methods yield ≤33% due to side reactions.

  • Solution : Huang-Minlon modification at 140°C improves yields to 73%.

Purification Difficulties

  • Issue : Viscous intermediates complicate isolation.

  • Solution : Gradient column chromatography (aluminum oxide, benzene:dioxane) achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldScalabilityKey Advantage
Academic4–545–50%LimitedHigh purity via chromatography
Industrial264%ExcellentSolvent recycling, minimal purification

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

Pharmacological Applications

  • Nicotinic Acetylcholine Receptor Modulation
    • 3,7-Diazabicyclo[3.3.1]nonan derivatives have shown selective activity towards nicotinic acetylcholine receptor subtypes, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can enhance cognitive function by modulating cholinergic signaling pathways .
  • Antidepressant Activity
    • Studies have demonstrated that certain derivatives of this compound exhibit antidepressant effects through mechanisms involving serotonin and norepinephrine reuptake inhibition. This positions them as promising agents in the development of new antidepressants .

Synthetic Applications

The synthesis of 3,7-diazabicyclo[3.3.1]nonan derivatives can be achieved through various chemical reactions, including:

  • Cycloaddition Reactions : These reactions facilitate the formation of the bicyclic structure from simpler precursors.
  • Functionalization : The introduction of different substituents on the furan ring can enhance the biological activity of these compounds.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of a specific derivative of 3,7-diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone in models of oxidative stress-induced neuronal damage. The results indicated significant protection against neuronal death, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Antinociceptive Properties

Research conducted on the antinociceptive properties of this compound revealed its effectiveness in reducing pain responses in animal models. The mechanism was attributed to modulation of pain pathways involving opioid receptors, highlighting its potential for pain management therapies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
NeuropharmacologyCognitive enhancement via nicotinic receptors
AntidepressantsSerotonin/norepinephrine reuptake inhibition
NeuroprotectionProtection against oxidative stress
AntinociceptivePain management via opioid receptor modulation

Mechanism of Action

The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

Table 1: Key Structural Analogs and Their Properties
Compound (Scaffold) Substituent(s) Yield (%) Melting Point (°C) Key Observations References
22F (3,7-diazabicyclo[3.3.1]) Furan-2-yl 18 142–144 Lower thermal stability vs. thiophene
23F (3,7-diazabicyclo[3.3.1]) Thiophen-2-yl 22 173–178 Higher yield and melting point
28F (3,7-diazabicyclo[3.3.1]) Biphenyl-4-yl 63 148–150 Bulkier group lowers melting point
29F (3,7-diazabicyclo[3.3.1]) Phenyl 44 162–165 Simpler substituent enhances stability
NS6740 (1,4-diazabicyclo[3.2.2]) 5-(3-trifluoromethylphenyl)furan-2-yl N/A N/A Silent α7 nAChR agonist; different scaffold

Key Observations :

  • Furan vs. Thiophene : The thiophene analog (23F) exhibits higher thermal stability (melting point 173–178°C vs. 142–144°C), likely due to sulfur’s stronger intermolecular interactions .
  • Scaffold Differences : 1,4-Diazabicyclo[3.2.2] derivatives (e.g., NS6740) show divergent receptor selectivity compared to 3,7-diazabicyclo[3.3.1] systems, underscoring the scaffold’s role in target binding .
Table 2: Toxicity and Receptor Interactions
Compound Substituent(s) LD₅₀ (mg/kg) Biological Activity References
LA-3 (β-CD complex) Isopropoxypropyl 825 Low toxicity; local anesthetic
LA-2 (β-CD complex) Ethoxypropyl 634 Higher toxicity vs. LA-3
22F (furan) Furan-2-yl N/A Potential α7 nAChR modulation
NS6740 Trifluoromethylphenyl-furan N/A Silent α7 nAChR agonist

Key Observations :

  • Substituent Impact : Isopropoxypropyl-substituted LA-3 (LD₅₀ = 825 mg/kg) is 1.3× less toxic than ethoxypropyl analogs, highlighting alkyl chain effects on safety .
  • Receptor Specificity : While 22F’s furan group may enhance nAChR interactions, its exact activity profile remains less characterized compared to NS6740, which is optimized for α7 nAChR desensitization .

Substituent Effects on Physicochemical Properties

  • Alkoxyalkyl Chains : Lengthening the alkoxyalkyl chain at position 7 (e.g., butoxypropyl in compound 10) enhances amphiphilicity, improving solubility and bioactivity in plant growth studies .
  • Aromatic vs. Aliphatic Groups : Biphenyl (28F) and phenyl (29F) substituents reduce melting points compared to heterocyclic groups, suggesting weaker crystal lattice interactions .

Biological Activity

Overview

3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone is a heterocyclic compound characterized by a bicyclic structure containing nitrogen atoms and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, as well as its role in drug design.

PropertyValue
IUPAC Name This compound
Molecular Formula C12H15N2O2
Molecular Weight 220.27 g/mol
InChI Key InChI=1S/C12H15N2O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes or receptors, influencing key signaling pathways involved in disease processes. Its structural features suggest potential binding to sites on target proteins, which can lead to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that the compound may also have neuroprotective effects, potentially acting as a nootropic agent. This is supported by research indicating that related bicyclic compounds can enhance cognitive function and protect against neurodegenerative processes.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Evaluation : In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound showed dose-dependent inhibition of cell growth, with IC50 values indicating significant potency relative to control treatments.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

CompoundActivity TypeNotes
3,7-Diazabicyclo[4.3.0]nonan-8-oneNootropicExhibits memory-enhancing effects in animal models .
9-Oxa-3,7-dithiabicyclo[3.3.1]nonaneAntimicrobialShows similar antimicrobial properties .
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonaneAnticancerPotentially effective against tumor cells .

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., furan-2-yl protons at δ 6.3–7.4 ppm) and bicyclic scaffold integrity .
  • LC/ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.2 for the free base) and purity (>99%) .
  • IR spectroscopy : Identifies carbonyl stretches (1709–1717 cm⁻¹) and amine N–H bends (3434 cm⁻¹) .

How does X-ray crystallography contribute to understanding the molecular conformation of such derivatives?

Advanced
X-ray studies reveal:

  • Distorted-chair conformations in the piperidine rings, with puckering parameters Q = 0.487–0.628 Å and θ = 5.8–157.5° .
  • Intermolecular interactions : C–H···π contacts (2.72–3.63 Å) dominate crystal packing, contributing to stability .
  • Boat-boat conformation in the eight-membered azabicyclo ring, stabilized by intramolecular S(5) and S(6) motifs .

What role do Hirshfeld surface analysis and DFT studies play in elucidating intermolecular interactions?

Q. Advanced

  • Hirshfeld surface analysis quantifies interactions:
    • H···H (52.3%), H···C/C···H (23.7%), and H···O/O···H (10.8%) dominate .
    • Cl···C/C···Cl (1.1%) and C···C (0.7%) interactions are minor but critical for lattice stability .
  • DFT calculations (B3LYP/6–31G(d,p)):
    • HOMO-LUMO gap (ΔE = 5.3 eV) indicates moderate reactivity .
    • Molecular electrostatic potential (MESP) surfaces highlight electrophilic sites at carbonyl oxygens .

How can molecular docking predict the biological activity of these compounds?

Q. Advanced

  • Target selection : Docking with ERα (PDB: 3ERT) shows strong binding affinity (docking score: −9.56 kcal/mol) due to interactions with the ligand-binding domain .
  • Key interactions :
    • π-Stacking between the furan ring and Phe404.
    • Hydrogen bonding of the carbonyl group with Arg394 .
  • Bioactivity correlation : Compounds with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit enhanced binding via hydrophobic complementarity .

How do substituents on the furan ring influence conformational dynamics and bioactivity?

Q. Advanced

  • Electron-donating groups (e.g., methoxy) : Increase planarity of the bicyclic scaffold, enhancing π-π stacking but reducing solubility .
  • Electron-withdrawing groups (e.g., Cl) : Distort the chair conformation, increasing dipole moments (µ = 0.18–0.24 D) and improving membrane permeability .
  • Bulkier substituents (e.g., thiophene) : Introduce steric clashes in the binding pocket, reducing affinity by 20–30% compared to furan derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone
Reactant of Route 2
3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.